molecular formula C7H3Br2FO2 B1413258 2,3-Dibromo-4-fluorobenzoic acid CAS No. 1806353-38-7

2,3-Dibromo-4-fluorobenzoic acid

Cat. No. B1413258
CAS RN: 1806353-38-7
M. Wt: 297.9 g/mol
InChI Key: ANHGFSKDYGQLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-4-fluorobenzoic acid is a halogen substituted benzoic acid . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Synthesis Analysis

The synthesis of 2,3-Dibromo-4-fluorobenzoic acid involves several steps. The reaction is complete when the solvent is evaporated under reduced pressure . The residue is then purified by column chromatography . It’s also used in the preparation of Enzalutamide, a medication used in cancer treatment .


Molecular Structure Analysis

The molecular formula of 2,3-Dibromo-4-fluorobenzoic acid is C7H4BrFO2 . It has an average mass of 219.008 Da and a monoisotopic mass of 217.937866 Da .


Chemical Reactions Analysis

2,3-Dibromo-4-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . The reaction should not be scaled up and the reaction is inherently explosive in nature because significant concentrations of peroxide and hydroperoxide intermediates are generated .

Safety and Hazards

2,3-Dibromo-4-fluorobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapors, and to avoid getting it on skin or in eyes . It should be stored in a cool, dry, well-ventilated place and kept in a tightly closed container .

Future Directions

2,3-Dibromo-4-fluorobenzoic acid has been used in the synthesis of various compounds, indicating its potential for use in further chemical research . It has also been used in the preparation of boron-containing anti-fungal agents, suggesting potential applications in medical research .

properties

IUPAC Name

2,3-dibromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHGFSKDYGQLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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